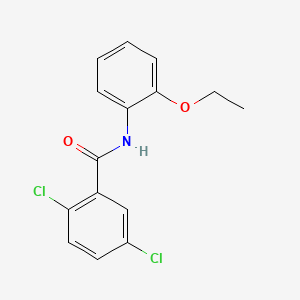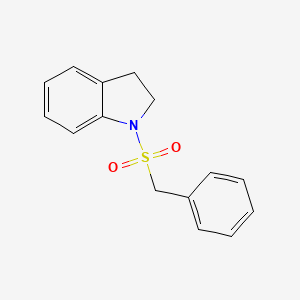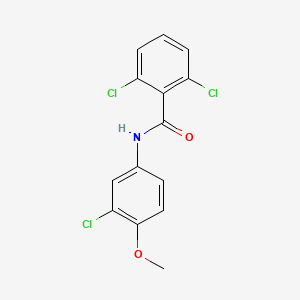
1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C14H20N2S It is a thiourea derivative, characterized by the presence of a cyclopentyl group and a 3,5-dimethylphenyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 3,5-dimethylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopentyl-3-phenylthiourea
- 1-Cyclopentyl-3-(4-methylphenyl)thiourea
- 1-Cyclopentyl-3-(3,5-dichlorophenyl)thiourea
Uniqueness
1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-7-11(2)9-13(8-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMCOFFYLKYPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)
![N-cyclopentyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5827985.png)
![1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5827992.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5828010.png)


![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5828020.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide](/img/structure/B5828052.png)




